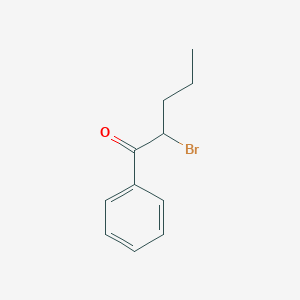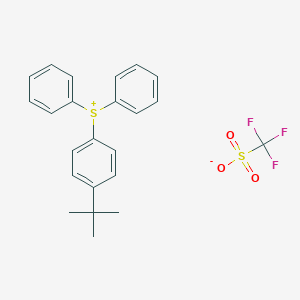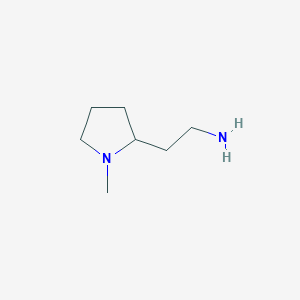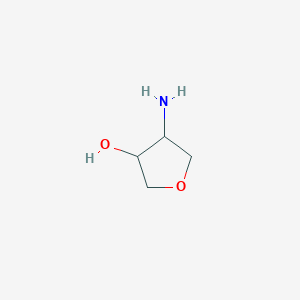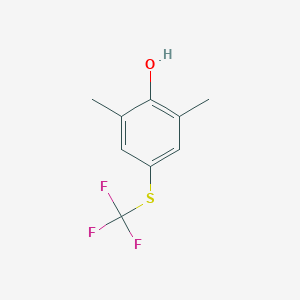![molecular formula C9H14N2O2 B138696 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 127117-45-7](/img/structure/B138696.png)
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as AMAC, is a synthetic compound that belongs to the class of bicyclic amides. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide works by binding to the GABA-A receptor in the brain, which is responsible for inhibiting neuronal activity. By binding to this receptor, 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Efectos Bioquímicos Y Fisiológicos
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This effect may be responsible for the anticonvulsant properties of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide and its effects on the brain.
Métodos De Síntesis
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized by reacting 2-azabicyclo[3.1.0]hexane-1-carboxylic acid with acetic anhydride and then methylating the resulting product with dimethyl sulfate. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
Número CAS |
127117-45-7 |
|---|---|
Nombre del producto |
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)11-4-3-7-5-9(7,11)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13) |
Clave InChI |
AQNWHIBQWMEWPF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2C1(C2)C(=O)NC |
SMILES canónico |
CC(=O)N1CCC2C1(C2)C(=O)NC |
Sinónimos |
2-Azabicyclo[3.1.0]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



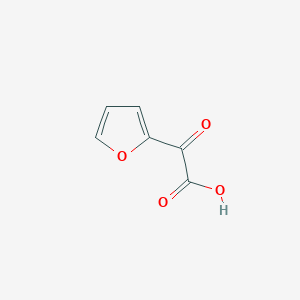
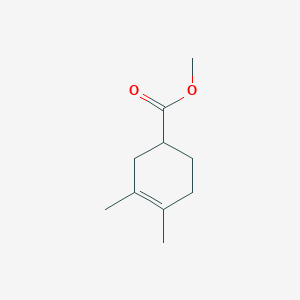
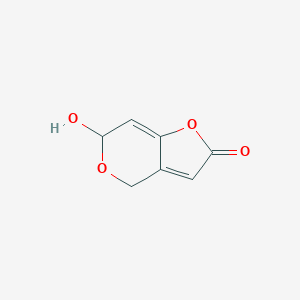
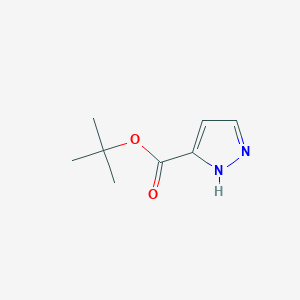
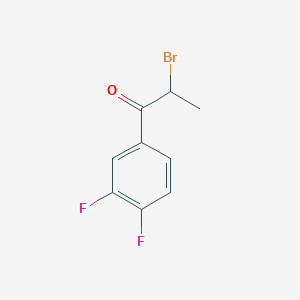
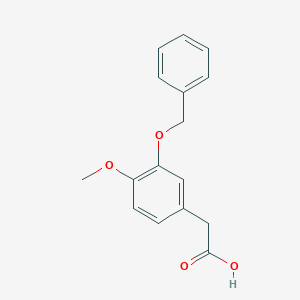
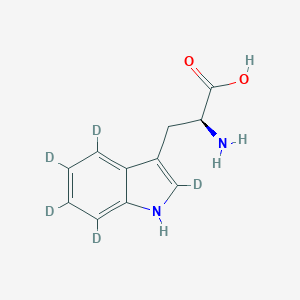
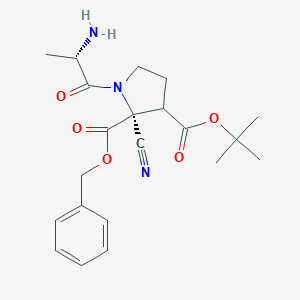
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
